- The chemistry of 2-oxido-3-phenyliodonio-1,4-benzoquinones: transformation to 2-cyclopentene-1,4-diones and cycloadditions, Tetrahedron Letters, 1994, 35(45), 8449-52

Cas no 930-60-9 (4-Cyclopentene-1,3-dione)

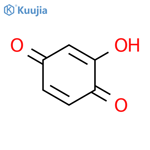

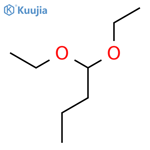

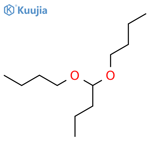

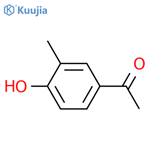

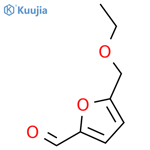

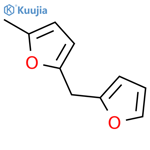

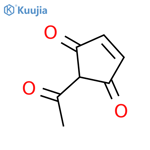

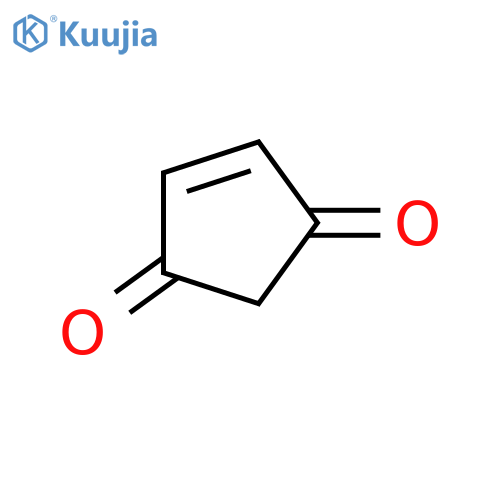

4-Cyclopentene-1,3-dione structure

Nombre del producto:4-Cyclopentene-1,3-dione

Número CAS:930-60-9

MF:C5H4O2

Megavatios:96.0840616226196

MDL:MFCD00001404

CID:814127

PubChem ID:24849946

4-Cyclopentene-1,3-dione Propiedades químicas y físicas

Nombre e identificación

-

- 4-Cyclopentene-1,3-dione

- cyclopent-4-ene-1,3-dione

- 1,3-cyclopentenedione

- 2-cyclopentene-1,4-dial

- 2-Cyclopentene-1,4-dione

- 4-cyclopentenone-1,3-dione

- cyclopent-2-ene-1,4-dione

- Maleimide-Related Compound 10

- Cyclopentene-3,5-dione

- Cyclopentenedione

- NSC 155336

- 1-Cyclopentene-3,5-dione

- 2-Cyclopenten-1,4-dione

- Cyclopent-4-en-1,3-dione

- Cyclopentene-1,3-dione

- NSC155336

- NS00039521

- DTXCID00161726

- DTXSID80239235

- Cyclopent-2-en-1,4-dione

- CS-0204257

- Z1083219844

- UNII-P054EQ880I

- P054EQ880I

- 930-60-9

- Q27285950

- AS-58342

- 4-CYCLOPENTENE-1,3-DIONE, 95%

- EINECS 213-219-3

- NSC-155336

- 4-Cyclopentene-1,3-dione #

- AKOS015916278

- BDBM7811

- EN300-68153

- 4-cyclopenten-1,3-dione

- G77214

- CHEMBL224231

-

- MDL: MFCD00001404

- Renchi: 1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2

- Clave inchi: MCFZBCCYOPSZLG-UHFFFAOYSA-N

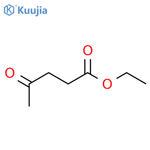

- Sonrisas: O=C1CC(=O)C=C1

Atributos calculados

- Calidad precisa: 96.02110

- Masa isotópica única: 96.021129

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 7

- Cuenta de enlace giratorio: 0

- Complejidad: 128

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: 2

- Xlogp3: 0

- Superficie del Polo topológico: 34.1

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.280±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 34-36 °C (lit.)

- Punto de ebullición: 60 °C/1 mmHg(lit.)

- Punto de inflamación: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >

- índice de refracción: 1.5045 (589.3 nm 20 ºC)

- Disolución: Slightly soluble (13 g/l) (25 º C),

- PSA: 34.14000

- Logp: 0.08450

- Presión de vapor: 0.1±0.4 mmHg at 25°C

- Disolución: Not determined

4-Cyclopentene-1,3-dione Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H317

- Declaración de advertencia: P280

- Número de transporte de mercancías peligrosas:UN 1759

- Wgk Alemania:3

- Código de categoría de peligro: 22-43

- Instrucciones de Seguridad: S23; S36/37

- Código F de la marca fuka:8

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:III

- Condiciones de almacenamiento:2-8°C

- Términos de riesgo:R37; R43; R22

- Nivel de peligro:8

- Categoría de embalaje:III

4-Cyclopentene-1,3-dione Datos Aduaneros

- Código HS:2914299000

- Datos Aduaneros:

China Customs Code:

2914299000Overview:

2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4-Cyclopentene-1,3-dione PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68153-2.5g |

cyclopent-4-ene-1,3-dione |

930-60-9 | 95% | 2.5g |

$2418.0 | 2023-05-30 | |

| Enamine | EN300-68153-0.25g |

cyclopent-4-ene-1,3-dione |

930-60-9 | 95% | 0.25g |

$611.0 | 2023-05-30 | |

| Ambeed | A235525-5g |

Cyclopent-4-ene-1,3-dione |

930-60-9 | 97% | 5g |

$346.0 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01027-5g |

Cyclopent-4-ene-1,3-dione |

930-60-9 | 5g |

¥3318.0 | 2021-09-04 | ||

| Enamine | EN300-68153-0.1g |

cyclopent-4-ene-1,3-dione |

930-60-9 | 95% | 0.1g |

$428.0 | 2023-05-30 | |

| A2B Chem LLC | AB67340-50mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 50mg |

$339.00 | 2023-12-29 | |

| A2B Chem LLC | AB67340-500mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 500mg |

$1048.00 | 2023-12-29 | |

| A2B Chem LLC | AB67340-250mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 250mg |

$97.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D769332-100mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 100mg |

$80 | 2024-06-07 | |

| 1PlusChem | 1P003LQK-5g |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 5g |

$1156.00 | 2025-02-20 |

4-Cyclopentene-1,3-dione Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Iodobenzene diacetate Solvents: Dichloromethane

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Investigations towards chemical utilization of by-products of the steam cracker: selective oxidation of cyclopentene and cyclopentadiene, 1984, , (280),

Synthetic Routes 3

Condiciones de reacción

Referencia

- Formation of aromatic hydrocarbons due to partial oxidation reactions in biomass gasification, Preprints of Symposia - American Chemical Society, 1999, 44(2), 256-260

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Lead tetraacetate Solvents: Acetic acid

Referencia

- Preparation of 4-cyclopentene-1,3-dione, Japan, , ,

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: 1-Butanol ; 48 h, 140 °C

Referencia

Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts

,

Green Chemistry,

2013,

15(12),

3367-3376

Synthetic Routes 7

Condiciones de reacción

1.1 Solvents: Acetonitrile ; 1 h, 60 °C

Referencia

- Photochemical Activation of a Hydroxyquinone-Derived Phenyliodonium Ylide by Visible Light: Synthetic and Mechanistic Investigations, Journal of Organic Chemistry, 2021, 86(2), 1758-1768

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Synthesis and cytotoxic activity of 2-acetyl-4-cyclopentene-1,3-diones and their derivatives, Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 33(12), 631-634

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Sodium dichromate Solvents: Dichloromethane

Referencia

- Sodium dichromate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 11

Condiciones de reacción

Referencia

- Preparation of thiadiazolidines and related compounds as GSK-3 inhibitors, United States, , ,

Synthetic Routes 12

Condiciones de reacción

Referencia

- Selective oxidation of cyclopentene on TiO2(anatase)-supported vanadium-phosphorus oxide catalysts, Kongop Hwahak, 2000, 11(8), 903-909

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Chromium trioxide Solvents: Dichloromethane , Water-d2

Referencia

- Preparation of deuterated bictegravir derivatives as HIV integrase inhibitors for the treatment of HIV infection, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción

Referencia

- Synthesis and antimicrobial activity of some 2-acetyl-4-cyclopentene-1,3-diones, Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 1999, 33(1), 18-21

Synthetic Routes 15

Condiciones de reacción

Referencia

- Electroorganic chemistry. XXIII. Anodic acetoxylation of substituted cyclopentadienes and a novel synthesis of allethrolone, Chemistry Letters, 1976, (6), 573-6

Synthetic Routes 16

Condiciones de reacción

Referencia

- Dehydrogenation of ketones with palladium(II) compounds. II. Dehydrogenation of diketones with palladium(II) compounds, Journal fuer Praktische Chemie (Leipzig), 1975, 317(5), 807-11

Synthetic Routes 17

Condiciones de reacción

1.1 Catalysts: Cyclopentene

Referencia

- Possibilities of chemical utilization of olefinic hydrocarbons from the C5 fractions of naphtha steamcrackers, Erdoel, 1986, 102(7-8), 366-8

Synthetic Routes 18

Condiciones de reacción

Referencia

- Chemical constituents of Plectranthus amboinicus and the synthetic analogs possessing anti-inflammatory activity, Bioorganic & Medicinal Chemistry, 2014, 22(5), 1766-1772

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Condiciones de reacción

Referencia

- Synthesis and characterization of spiro[3.4]octa-5,7-diene, Journal of the American Chemical Society, 1973, 95(25), 8468-9

4-Cyclopentene-1,3-dione Raw materials

- 2-Acetylcyclopent-4-ene-1,3-dione

- 2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo-

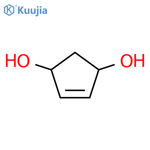

- cis-cyclopent-4-ene-1,3-diol

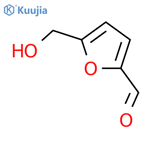

- 5-Hydroxymethylfurfural

- 2,5-Cyclohexadiene-1,4-dione,2-hydroxy-

- cyclopent-4-ene-1,3-diol

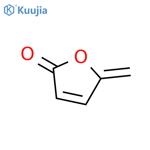

- 5-Methylene-2(5H)-furanone

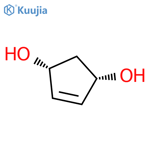

- (1r,3s)-cyclopent-4-ene-1,3-diol

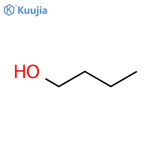

- 1-Butanol

4-Cyclopentene-1,3-dione Preparation Products

- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)

- 1,1-diethoxybutane (3658-95-5)

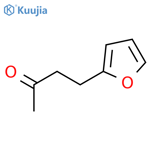

- 4-(furan-2-yl)butan-2-one (699-17-2)

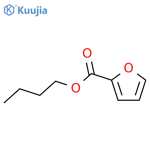

- Butyl 2-furoate (583-33-5)

- 1,1-Dibutoxybutane (5921-80-2)

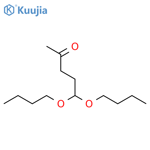

- Ethyl levulinate (539-88-8)

- Dibutyl carbonate (542-52-9)

- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)

- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)

- Furan,2,2'-methylenebis- (1197-40-6)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)

- Benzoic acid,4-methyl-, butyl ester (19277-56-6)

- 4-Cyclopentene-1,3-dione (930-60-9)

- 2,5-Bis (29953-18-2)

- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)

- 2-(butoxymethyl)furan (56920-82-2)

- 2-Cyclopentenone (930-30-3)

- Butane, 2,2'-oxybis- (6863-58-7)

- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)

- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)

- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)

- 2-Furylacetone (6975-60-6)

4-Cyclopentene-1,3-dione Literatura relevante

-

1. Synthesis and properties of 4,4′-bi(cyclopentene)-3,3′,5,5′-tetraoneMasaji Kasai,Makoto Funamizu,Masaji Oda,Yoshio Kitahara J. Chem. Soc. Perkin Trans. 1 1977 1660

-

Wenhui Gan,Yuexian Ge,Yu Zhong,Xin Yang Environ. Sci.: Water Res. Technol. 2020 6 2287

-

Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102

-

Christopher J. Rhodes,Ivan D. Reid,Roderick M. Macrae Chem. Commun. 1999 2157

-

5. Constituents of dragon's blood. Part II. Structure and oxidative conversion of a novel secobiflavonoidLucio Merlini,Gianluca Nasini J. Chem. Soc. Perkin Trans. 1 1976 1570

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos 1,3-dicarbonilo

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos carbonilo compuestos 1,3-dicarbonilo

930-60-9 (4-Cyclopentene-1,3-dione) Productos relacionados

- 4643-27-0(2-Octen-4-one)

- 1121-66-0(2-Cycloheptenone)

- 103560-62-9((E)-4-Oxo-2-nonenal)

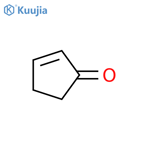

- 930-30-3(2-Cyclopentenone)

- 2228153-33-9(tert-butyl N-2-(4-chloro-2-fluoropyridin-3-yl)-1-oxopropan-2-ylcarbamate)

- 893739-18-9(5-(4-Benzyloxyphenyl)nicotinic acid)

- 2229091-92-1(4-amino-4-(2-ethynylphenyl)cyclohexan-1-ol)

- 2092226-72-5(2-(1-cyanocyclobutoxy)ethane-1-sulfonyl chloride)

- 952827-36-0(N-(1,3-benzothiazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide)

- 1068149-96-1((R)-1,5-Dimethylpiperazin-2-one)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:930-60-9)4-Cyclopentene-1,3-dione

Pureza:99%

Cantidad:25g

Precio ($):1521.0